molecular formula C14H14N2O3 B7571630 3-[2-(3-Methyl-2,5-dioxopyrrolidin-1-yl)ethoxy]benzonitrile

3-[2-(3-Methyl-2,5-dioxopyrrolidin-1-yl)ethoxy]benzonitrile

Numéro de catalogue B7571630
Poids moléculaire: 258.27 g/mol
Clé InChI: AJBFDDHMMLOGGP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[2-(3-Methyl-2,5-dioxopyrrolidin-1-yl)ethoxy]benzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as MDB, and it is a white crystalline powder that is soluble in organic solvents.

Mécanisme D'action

MDB exerts its pharmacological effects by inhibiting DPP-IV, which is involved in the degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, MDB increases the levels of GLP-1 and GIP, which in turn stimulate insulin secretion and reduce blood glucose levels.
Biochemical and Physiological Effects:
MDB has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It also has anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects. In addition, MDB has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.

Avantages Et Limitations Des Expériences En Laboratoire

MDB is a potent and selective inhibitor of DPP-IV, making it a valuable tool for studying the role of this enzyme in glucose metabolism and insulin secretion. However, its high potency and selectivity may also limit its use in other areas of research, where a less specific inhibitor may be more appropriate.

Orientations Futures

MDB has shown promising results in animal models of diabetes and neurodegenerative diseases, and further research is needed to explore its potential therapeutic applications in humans. In addition, the development of new inhibitors targeting DPP-IV and related enzymes may lead to the discovery of novel treatments for metabolic disorders and neurodegenerative diseases. Finally, the use of MDB as a tool for studying the role of DPP-IV in other physiological processes, such as immune function and cancer, warrants further investigation.

Méthodes De Synthèse

MDB can be synthesized using a multistep process that involves the reaction of 3-methyl-2,5-dioxopyrrolidine with ethylene oxide, followed by the reaction of the resulting product with 4-cyanobenzyl bromide. The final product is obtained after purification using column chromatography.

Applications De Recherche Scientifique

MDB has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism and insulin secretion. MDB has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes, making it a promising candidate for the treatment of type 2 diabetes.

Propriétés

IUPAC Name

3-[2-(3-methyl-2,5-dioxopyrrolidin-1-yl)ethoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-10-7-13(17)16(14(10)18)5-6-19-12-4-2-3-11(8-12)9-15/h2-4,8,10H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBFDDHMMLOGGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)N(C1=O)CCOC2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.